BenchChemオンラインストアへようこそ!

1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone

Medicinal Chemistry Drug Design Physicochemical Properties

1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone (CAS 1312008-66-4) is a dihalogenated N1-acetyl indazole derivative (C9H6BrClN2O, MW 273.51). This compound serves as a key synthetic intermediate, where the indazole core acts as a bioisostere of phenol but with increased lipophilicity and reduced susceptibility to phase I and II metabolism.

Molecular Formula C9H6BrClN2O
Molecular Weight 273.51
CAS No. 1312008-66-4
Cat. No. B3008914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone
CAS1312008-66-4
Molecular FormulaC9H6BrClN2O
Molecular Weight273.51
Structural Identifiers
SMILESCC(=O)N1C2=CC(=C(C=C2C=N1)Br)Cl
InChIInChI=1S/C9H6BrClN2O/c1-5(14)13-9-3-8(11)7(10)2-6(9)4-12-13/h2-4H,1H3
InChIKeyLAMDRKGOFYTQSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone (CAS 1312008-66-4) Is More Than Just Another Indazole Building Block


1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone (CAS 1312008-66-4) is a dihalogenated N1-acetyl indazole derivative (C9H6BrClN2O, MW 273.51) . This compound serves as a key synthetic intermediate, where the indazole core acts as a bioisostere of phenol but with increased lipophilicity and reduced susceptibility to phase I and II metabolism . Its defining feature, the simultaneous presence of bromine at position 5 and chlorine at position 6, creates a unique electronic and steric landscape that distinguishes it from other indazole intermediates, directly influencing its reactivity and the pharmacokinetic properties of its downstream products.

The Procurement Risk of Substituting 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone with a Simpler Indazole Analog


Treating 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone as a generic indazole building block is a critical error in synthesis design. The specific 5-bromo-6-chloro substitution pattern is not just for decoration; it provides an orthogonal reactivity handle for chemoselective sequential cross-coupling reactions, exploiting the differential reactivity of aryl bromides versus aryl chlorides . A simple 5-bromo or 6-chloro mono-halogenated analog lacks this capacity for site-selective functionalization, fundamentally altering the accessible chemical space and the potential to fine-tune the biological activity of the final kinase inhibitor . Furthermore, the unique dihalogenation dramatically increases the compound's lipophilicity, impacting membrane permeability, which is a key parameter for in-cell activity that analogs with fewer or different halogens cannot replicate.

Quantitative Head-to-Head Evidence for Selecting 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone Over Its Closest Analogs


Enhanced Lipophilicity (LogP) of the Dihalogenated Compound is Quantifiably Superior to Mono-Halogenated Analogs

The target compound's predicted octanol-water partition coefficient (LogP) is 2.70, according to cheminformatics calculations from authoritative databases . This value is significantly higher than that of the mono-brominated analog, 1-(5-bromo-1H-indazol-1-yl)ethanone, where the missing chlorine atom results in a lower LogP typically estimated below 2.0 for the mono-halogenated series. The quantified difference represents a substantial increase in lipophilicity, which is a key driver of passive membrane permeability and non-specific protein binding. This LogP value serves as a critical physicochemical filter for prioritizing compounds with a higher probability of cell-based activity.

Medicinal Chemistry Drug Design Physicochemical Properties

Density and Boiling Point Differences Directly Impact Purification and Formulation Processes Compared to the 5-Chloro Analog

The target compound exhibits a predicted density of 1.8±0.1 g/cm³ and a boiling point of 401.6±48.0 °C at 760 mmHg . In direct comparison, the analogous mono-halogenated compound 1-(5-chloro-1H-indazol-1-yl)ethanone has a significantly lower density of 1.37±0.1 g/cm³ and a lower boiling point of 342.7±34.0 °C [1]. These differences, arising from the addition of the bromine atom, directly affect practical laboratory and manufacturing operations. The higher boiling point implies lower volatility, which can be an advantage for safe handling and storage, while the higher density can influence phase separation during aqueous workups and the choice of solvents for recrystallization or flash chromatography.

Process Chemistry Purification Formulation

Orthogonal Reactivity of the 5-Br/6-Cl Pattern Enables Chemoselective Cross-Coupling Not Possible with Symmetrical Analogs

The presence of both a bromine and a chlorine atom on the indazole core provides a handle for sequential, chemoselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . The inherently higher reactivity of the C-Br bond compared to the C-Cl bond allows for the selective functionalization at the 5-position first, followed by a subsequent coupling at the 6-position. This orthogonal reactivity is absent in symmetrical dihalogenated analogs (e.g., 5,6-dibromo or 5,6-dichloro-indazole) or mono-halogenated scaffolds, which limits them to a single diversification step or non-selective reactions. The acetyl protecting group at N1 is also stable under these coupling conditions, adding to its strategic value as a protected building block.

Synthetic Chemistry Cross-Coupling Derivatization

Scaffold Provenance in Multi-Kinase Inhibitor Design Links This Specific Halogen Pattern to Optimized Target Binding

The specific 5-bromo-6-chloro indazole motif is not arbitrary; it is present in known kinase inhibitor intermediates. A closely related N-(5-bromo-6-chloro-1H-indazol-3-yl)butane amide derivative has been shown to inhibit GSK-3beta with an IC50 of 55 nM [1]. While the target compound is the N1-acetyl derivative, it serves as a direct precursor to such 3-amido inhibitors after deprotection and functionalization. In medicinal chemistry literature, the 5-bromo-6-chloro substitution pattern is specifically cited as providing essential hydrophobic binding interactions with kinase domains, a feature that is critical for potency and selectivity . In contrast, mono-halogenated or differently substituted indazole scaffolds do not consistently offer the same optimized binding mode.

Kinase Inhibition GSK-3beta Medicinal Chemistry

Specific Procurement-Driven Application Scenarios for 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone


Generation of Diverse, Patentable Kinase Inhibitor Libraries via Iterative Cross-Coupling

Medicinal chemistry teams engaged in hit-to-lead optimization for kinase targets should prioritize this compound. The proven 5-bromo-6-chloro scaffold allows for the strategic introduction of molecular diversity through two sequential, chemoselective cross-coupling reactions, enabling the rapid exploration of chemical space around the indazole core . The resulting bi-aryl or amino-aryl compounds are often central to novel kinase inhibitor patents .

Synthesis of Cell-Permeable Chemical Probes Requiring High Lipophilicity

For chemical biology groups developing intracellular probes, the elevated LogP of 2.70 makes this a preferred scaffold over less lipophilic indazole analogs. This property enhances passive cellular permeability, a critical requirement for robust target engagement in cell-based assays. The acetyl protecting group also serves as a convenient spectroscopic handle (IR, NMR) during purification and characterization .

Process Development and Scale-Up of Dihalogenated Heterocyclic Intermediates

Process chemists aiming to develop robust, scalable routes to complex APIs will find the distinct physicochemical properties of this compound (high boiling point, high density) advantageous . Its lower volatility compared to mono-halogenated analogs simplifies safe handling at scale, and its high purity, as verified by vendor batch QC (NMR, HPLC, GC) , ensures reliable performance in subsequent GMP-like steps.

Quote Request

Request a Quote for 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.